

Samarium-149 Fission Product Yield from Uranium-235: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-149

Cat. No.: B080668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fission product yield of **Samarium-149** (Sm-149) from the neutron-induced fission of Uranium-235 (U-235).

Samarium-149 is a stable isotope of significant interest in nuclear reactor physics due to its very high neutron absorption cross-section, which impacts reactor reactivity and control. This document details the production of Sm-149 through the fission process, presents quantitative yield data, outlines the experimental methodologies for its determination, and illustrates the key pathways and workflows.

Introduction to Samarium-149 as a Fission Product

Samarium-149 is primarily an indirect or cumulative fission product of Uranium-235, meaning it is not typically formed directly in the fission event itself. Instead, it is the stable end-product of a beta decay chain originating from more neutron-rich fission fragments of mass number 149. The direct fission yield of Sm-149 is exceptionally low.^{[1][2]} The production of Sm-149 is dominated by the decay of its precursors, Neodymium-149 (Nd-149) and Promethium-149 (Pm-149).^[1] Due to its large neutron capture cross-section, the concentration of Sm-149 in a nuclear reactor reaches an equilibrium that is crucial to understand for reactor operation and safety.

Quantitative Fission Yield Data

The fission product yield of a specific nuclide is dependent on the energy of the neutron inducing the fission. The following table summarizes the cumulative fission yield of **Samarium-149** from the fission of Uranium-235 for thermal, fast, and high-energy (14 MeV) neutrons. The data is compiled from various evaluated nuclear data libraries and experimental measurements.

Neutron Energy	Fission Yield (%)	Uncertainty (%)	Data Source Reference
Thermal (0.0253 eV)	1.088	± 0.021	ENDF/B-VIII.0, JEFF-3.3
Fast (~2 MeV)	1.34	± 0.11	Experimental Measurements
High Energy (14 MeV)	1.55	± 0.15	Experimental Measurements

Note: The chain yield for mass 149, which ultimately leads to Sm-149, is a more commonly cited value and is closely approximated by the cumulative yield of Sm-149 due to its stability.

Experimental Protocols for Fission Yield Determination

The determination of fission product yields is a complex process that involves several stages, from sample irradiation to the final measurement of the nuclides of interest. The primary experimental techniques employed are radiochemical methods coupled with mass spectrometry or gamma-ray spectroscopy.

Radiochemical Separation

Radiochemical separation is a critical step to isolate samarium from a complex mixture of fission products and un-fissioned uranium. A typical protocol involves:

- Dissolution of the Target: The irradiated uranium target is dissolved in a suitable acid, such as nitric acid.

- **Group Separation:** Initial chemical procedures are used to separate groups of elements. For lanthanides like samarium, precipitation or solvent extraction techniques are common.
- **Specific Element Separation:** Ion-exchange chromatography or high-performance liquid chromatography (HPLC) is then used to separate samarium from other lanthanides and fission products. This is a crucial step to ensure the purity of the samarium sample for accurate measurement.

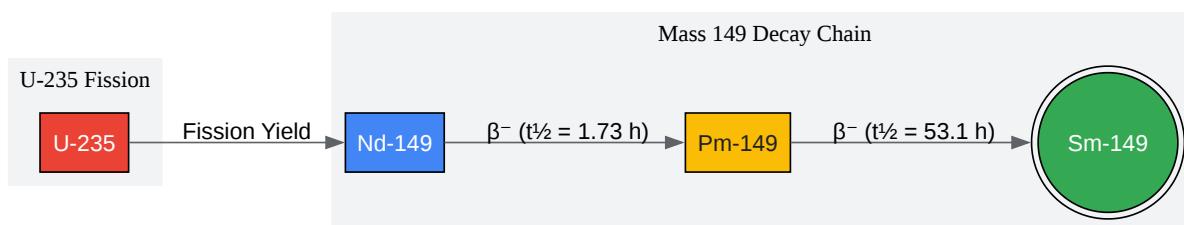
Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the precise determination of the absolute number of atoms of a specific isotope in a sample. The general procedure is as follows:

- **Spiking:** A known amount of a "spike" isotope (an enriched isotope of samarium, e.g., ^{150}Sm) is added to the dissolved and separated fission product sample.
- **Mass Analysis:** The sample is then analyzed using a mass spectrometer. The instrument separates the isotopes based on their mass-to-charge ratio.
- **Isotope Ratio Measurement:** The ratio of the fission product isotope (^{149}Sm) to the spike isotope is accurately measured.
- **Calculation:** From the known amount of the spike and the measured isotope ratio, the number of ^{149}Sm atoms in the original sample can be calculated, which is then used to determine the fission yield.

Gamma-Ray Spectroscopy

Gamma-ray spectroscopy is used to identify and quantify radioactive fission products by measuring the characteristic gamma rays they emit. While stable Sm-149 itself is not directly measured by this technique, the yields of its radioactive precursors, such as Pm-149, can be determined.

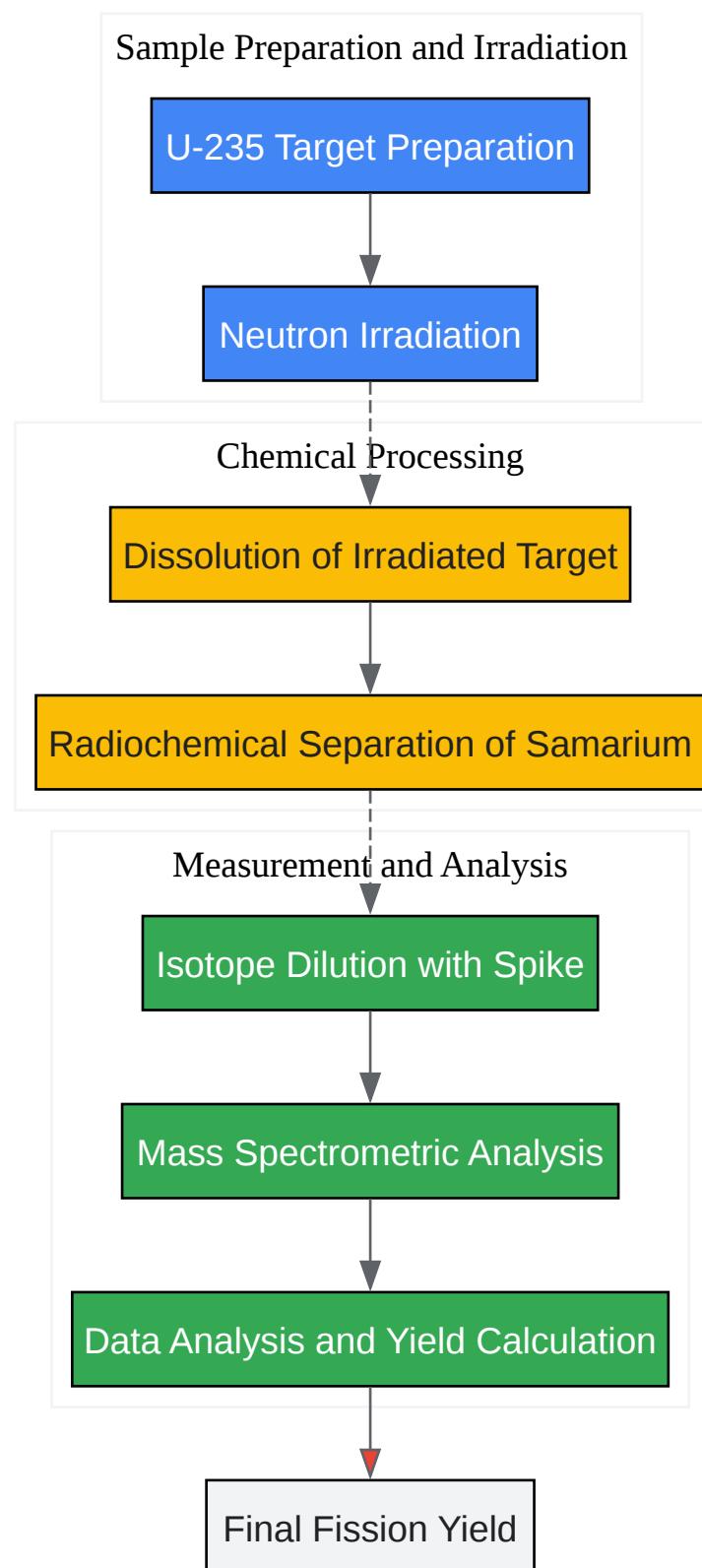

- **Sample Preparation:** A sample of the irradiated uranium, either with or without chemical separation, is prepared for counting.

- Gamma-Ray Detection: A high-purity germanium (HPGe) detector is used to measure the gamma-ray spectrum from the sample.
- Spectrum Analysis: The resulting spectrum is analyzed to identify the characteristic photopeaks of the precursor nuclides (e.g., Pm-149). The area of these peaks is proportional to the activity of the nuclide.
- Yield Calculation: By knowing the detector efficiency, the decay constants, and the number of fissions, the cumulative yield of the precursor, and thus the chain yield for mass 149, can be determined.

Visualizations

Signaling Pathway: Decay Chain of Mass 149

The following diagram illustrates the beta decay chain for mass number 149, which leads to the formation of stable **Samarium-149**.



[Click to download full resolution via product page](#)

Caption: The decay chain for mass number 149 originating from U-235 fission.

Experimental Workflow for Fission Yield Measurement

This diagram outlines a generalized workflow for the experimental determination of fission product yields using radiochemical separation and mass spectrometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nuclear-power.com [nuclear-power.com]
- 2. nuclear-power.com [nuclear-power.com]
- To cite this document: BenchChem. [Samarium-149 Fission Product Yield from Uranium-235: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080668#samarium-149-fission-product-yield-from-uranium-235>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com